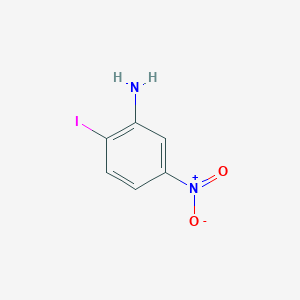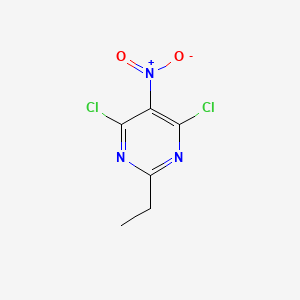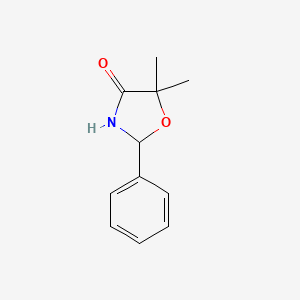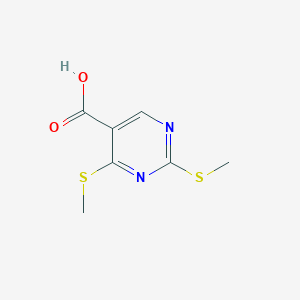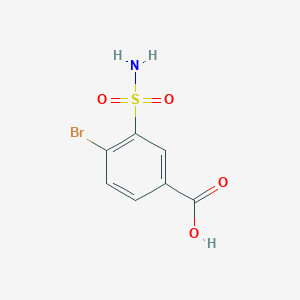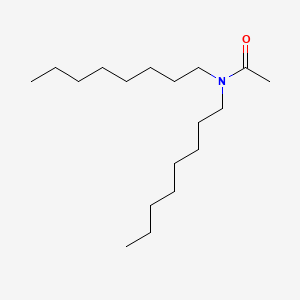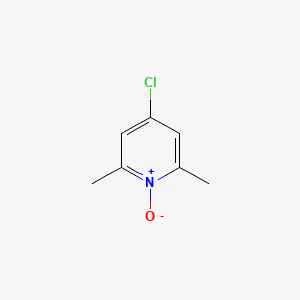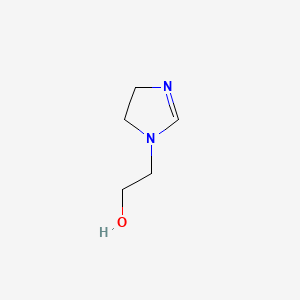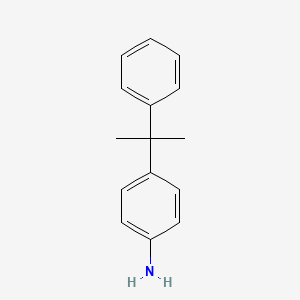
4-(2-苯基丙烷-2-基)苯胺
描述
“4-(2-Phenylpropan-2-yl)aniline” is a chemical compound with the molecular formula C15H17N . It is also known as "4-(1-methyl-1-phenylethyl)-N-phenylbenzenamine" . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The molecular structure of “4-(2-Phenylpropan-2-yl)aniline” is characterized by a central nitrogen atom bonded to a phenyl group and a 2-phenylpropan-2-yl group . The InChI code for this compound is 1S/C15H17N.ClH/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;/h3-11H,16H2,1-2H3;1H .Physical And Chemical Properties Analysis
“4-(2-Phenylpropan-2-yl)aniline” is a solid at room temperature . Its molecular weight is approximately 247.77 g/mol .科学研究应用
电致发光和有机电子学
4-(2-苯基丙烷-2-基)苯胺衍生物已在电致发光和有机电子学领域得到探索。例如,4-二二甲苯基硼基-N,N-双(9,9-二甲基芴-2-基)苯胺等化合物显示出强烈的荧光发射并形成稳定的无定形玻璃。这些特性使它们适合作为有机电致发光器件中的发光材料,能够发出包括白色在内的多色光。它们作为发光掺杂剂的宿主材料的使用允许颜色调整并增强器件性能 (Doi, Kinoshita, Okumoto, & Shirota, 2003)。
电致变色材料
4-(2-苯基丙烷-2-基)苯胺的衍生物已被合成并用于制造电致变色材料。这些材料在近红外区域表现出出色的光学对比度、高着色效率和快速的切换速度,使其适用于近红外电致变色器件 (Li, Liu, Ju, Zhang, & Zhao, 2017)。
光伏材料
某些含有 4-(2-苯基丙烷-2-基)苯胺结构的苯基-寡噻吩衍生物已显示出作为光伏材料的希望。它们的热、光物理、电化学和形态特性表明在有机薄膜材料和光伏器件中的潜在用途。这些化合物表现出良好的热稳定性、有效的荧光和强大的分子间相互作用,这对于此类应用是有利的 (Niu, Lu, Sun, Li, & Tao, 2013)。
缓蚀
4-(2-苯基丙烷-2-基)苯胺衍生物已被研究其在缓蚀中的作用。一种特定的化合物 (NE)-N-(噻吩-3-基亚甲基)-4-({4-[(E)-(噻吩-2-基亚甲基)氨基]苯基}m-乙基)苯胺,在酸性环境中表现出有效的缓蚀作用,特别是对于低碳钢。它在钢表面的吸附遵循朗缪尔等温线,并且它显示了量子化学计算和抑制效率之间的显着相关性 (Daoud, Douadi, Issaadi, & Chafaa, 2014)。
OLED 中的电致发光应用
基于 4-(2-苯基丙烷-2-基)苯胺的化合物,特别是与铂发生环金属化的化合物,已用于有机发光二极管 (OLED) 应用。这些配合物显示出有希望的特性,如结构化的发射光谱、长的寿命和有效的能量转移,使其适合用于具有高外部量子效率的 OLED (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010)。
安全和危害
“4-(2-Phenylpropan-2-yl)aniline” is associated with several hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
属性
IUPAC Name |
4-(2-phenylpropan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKAVHSHJVKFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989715 | |
| Record name | 4-(2-Phenylpropan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6962-10-3 | |
| Record name | NSC35624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Phenylpropan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

